molecular formula C14H18ClNO2S B2796485 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2034452-21-4

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No.: B2796485
CAS No.: 2034452-21-4
M. Wt: 299.81
InChI Key: LBWFEQWBHXOHOP-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group and a methoxytetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps One common approach is to start with the chlorination of benzamide to introduce the chloro group This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogen-substituted benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro group and the methoxytetrahydrothiopyran moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methoxyethyl)benzamide
  • 4-chloro-N-(2-methoxyethyl)benzamide
  • 3-chloro-N-(2-methoxyphenyl)benzamide

Uniqueness

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide is unique due to the presence of the methoxytetrahydrothiopyran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWFEQWBHXOHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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